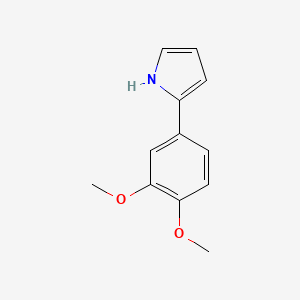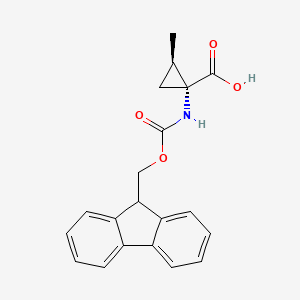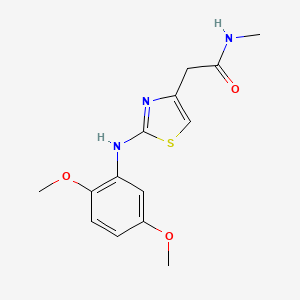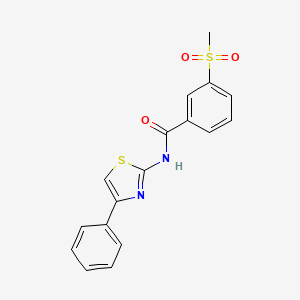
2-(3,4-dimethoxyphenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,4-dimethoxyphenyl)-1H-pyrrole” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenyl ring substituted with two methoxy groups at the 3rd and 4th positions . The presence of these functional groups could potentially impart interesting chemical and physical properties to the compound.
Molecular Structure Analysis
The molecular structure of “2-(3,4-dimethoxyphenyl)-1H-pyrrole” would likely show conjugation between the pyrrole ring and the phenyl ring, contributing to its aromaticity . The methoxy groups might influence the electron density and thus the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-dimethoxyphenyl)-1H-pyrrole” would be influenced by its molecular structure. For instance, the presence of the polar methoxy groups and the aromatic rings could impact its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antitubulin Activity
- Compounds related to 2-(3,4-dimethoxyphenyl)-1H-pyrrole show promise in microtubule depolymerization activity, a key factor in antitubulin agents. The positioning of an acceptor for Cys241β in a hydrophobic subpocket is crucial for this activity (Da et al., 2013).
Tautomerism Studies
- The study of tautomers, specifically in pyrazoles closely related to 2-(3,4-dimethoxyphenyl)-1H-pyrrole, has contributed to understanding intramolecular and intermolecular interactions in these compounds (Halcrow et al., 1996).
Dopamine Receptor Affinity
- Analogues of 2-(3,4-dimethoxyphenyl)-1H-pyrrole exhibit significant selectivity for dopamine D3 receptors, indicating potential applications in neurological research (Mach et al., 2003).
Synthesis of Novel Compounds
- New biologically active pyrrolo[2,3-b]pyridine scaffolds have been synthesized using derivatives of 2-(3,4-dimethoxyphenyl)-1H-pyrrole, expanding the chemical diversity of these compounds (Sroor, 2019).
Structural and Spectral Analyses
- Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to 2-(3,4-dimethoxyphenyl)-1H-pyrrole, has been synthesized and analyzed, contributing to understanding of its molecular structure and properties (Singh et al., 2013).
Anticancer Activity
- Certain compounds featuring 3,4-dimethoxyphenyl moieties, similar to 2-(3,4-dimethoxyphenyl)-1H-pyrrole, have displayed moderate antitumor potential, hinting at its potential use in cancer research (Rostom et al., 2011).
Novel Nanomaterials
- Studies have explored the use of derivatives of 2-(3,4-dimethoxyphenyl)-1H-pyrrole in the creation of novel nanomaterials, particularly for optoelectronic devices (Fagadar-Cosma et al., 2009).
Antimicrobial Agents
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, related to 2-(3,4-dimethoxyphenyl)-1H-pyrrole, have been synthesized and evaluated for their antimicrobial activities (Hublikar et al., 2019).
Photoluminescent Conjugated Polymers
- Conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units, related to 2-(3,4-dimethoxyphenyl)-1H-pyrrole, have been developed for electronic applications due to their photoluminescent properties (Beyerlein & Tieke, 2000).
Electronic Properties
- The electronic properties of pyrroles functionalized with p-dimethoxybenzene have been studied to understand interactions between aromatic subunits, which could be relevant for the development of sustainable, organic electrical energy storage devices (Huang et al., 2016).
Biosensor Applications
- The stability of poly(3,4-ethylenedioxythiophene) and poly(pyrrole) as electroactive components in amperometric biosensors has been compared, shedding light on the potential use of poly(pyrrole) derivatives in biosensing (Kros et al., 2005).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “2-(3,4-dimethoxyphenyl)-1H-pyrrole” would depend on its potential applications. For instance, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQHIXKEGPXGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-N-(4-Chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2865675.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2865679.png)

![N-(5-fluoro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2865685.png)


![1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2865689.png)
![N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2865691.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2865692.png)